S-Methyl 2,5-difluorobenzothioate
Overview
Description
S-Methyl 2,5-difluorobenzothioate is a chemical compound with the molecular formula C8H6F2OS and a molecular weight of 188.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,5-Difluorobenzoyl chloride with sodium methanethiolate in dichloromethane . The reaction is carried out at 0 - 20℃ for 4 hours .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, 1 sulfur atom, and 1 oxygen atom .Scientific Research Applications
Sulfhydryl Group Determination in Biological Materials
The study of tissue sulfhydryl groups involved the use of water-soluble aromatic disulfides for the determination of sulfhydryl groups in biological materials. This method, relevant to compounds like S-Methyl 2,5-difluorobenzothioate, was useful in analyzing blood and understanding the reaction of disulfides with reduced heme (Ellman, 1959).
Herbicidal Activity and Environmental Safety
An isoxazoline derivative, related to this compound, was synthesized and tested for herbicidal activity. This compound showed potent herbicidal activity against annual weeds and exhibited low mammalian and environmental toxicity, making it a viable option for agricultural use (Hwang et al., 2005).
Molecular Structure Analysis in Chemistry
Research on the molecular structures of various compounds, including those similar to this compound, revealed insights into sulfur(IV)-oxygen interactions. This study provided valuable information about the conformation and bond lengths in such compounds, which are significant in the field of chemical synthesis and material science (Kucsman et al., 1984).
Ferroelectric and Antiferroelectric Properties
A study on benzimidazoles, chemically related to this compound, demonstrated their potential in ferroelectric and antiferroelectric applications. These properties are crucial for the development of lead- and rare-metal-free ferroelectric devices, indicating the potential application of similar compounds in electronic and material sciences (Horiuchi et al., 2012).
Antitumor Properties
Fluorinated benzothiazole analogues, structurally related to this compound, have shown selective antitumor properties. These compounds induced DNA damage and cell cycle arrest in certain cancer cell lines, highlighting their potential in cancer therapy (Trapani et al., 2003).
Corrosion Inhibition
Benzimidazole derivatives, similar to this compound, have been theoretically studied for their potential as corrosion inhibitors. The research focused on their electronic properties and interaction with metal surfaces, which is crucial in developing new materials for corrosion protection (Obot & Obi-Egbedi, 2010).
Properties
IUPAC Name |
S-methyl 2,5-difluorobenzenecarbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOMOILVAWKEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)C1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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